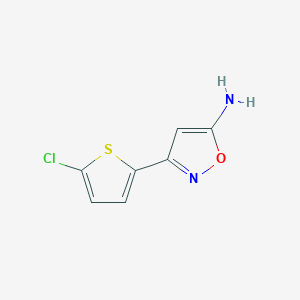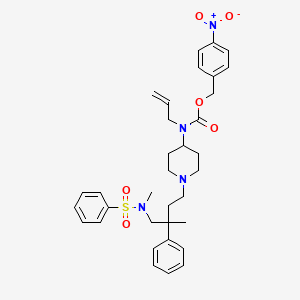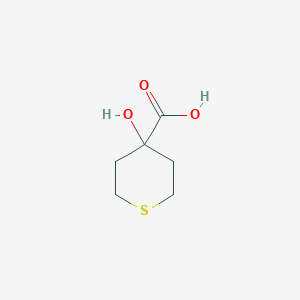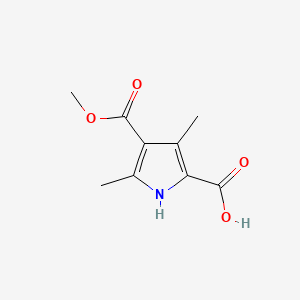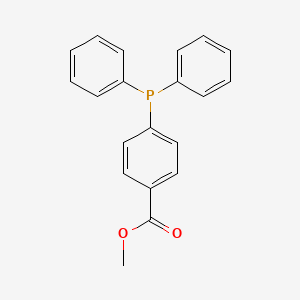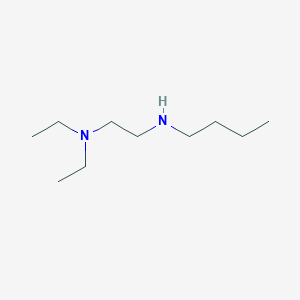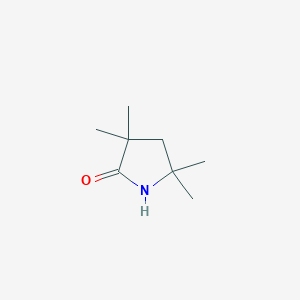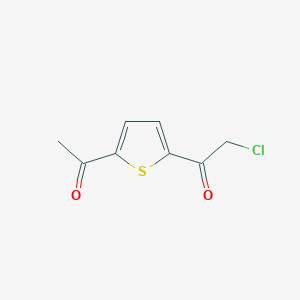![molecular formula C18H37BrN2 B3053103 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide CAS No. 50938-57-3](/img/structure/B3053103.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Overview
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is a quaternary ammonium compound known for its surfactant properties. This compound is part of a class of chemicals that are widely used in various industrial and research applications due to their ability to form micelles and interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide typically involves the quaternization of 4-aza-1-azoniabicyclo[2.2.2]octane with a dodecyl halide, such as dodecyl bromide. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions . The reaction can be represented as follows:
4-Aza-1-azoniabicyclo[2.2.2]octane+Dodecyl Bromide→4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with various metal ions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Complexation Reactions: Metal salts like copper dibromide or nickel nitrate are used.
Major Products
Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.
Complexation Reactions: The major products are metal complexes with enhanced properties such as increased solubility and biological activity.
Scientific Research Applications
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide involves its interaction with biological membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium Bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide is unique due to its bicyclic structure, which imparts distinct physicochemical properties such as higher stability and enhanced biological activity compared to its monocyclic counterparts.
Properties
IUPAC Name |
1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;/h2-18H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUXSYUFVQOCNP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511867 | |
| Record name | 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50938-57-3 | |
| Record name | 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)
